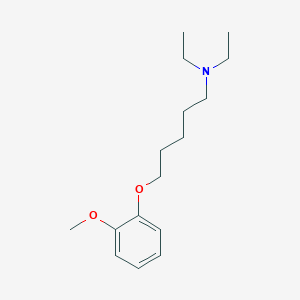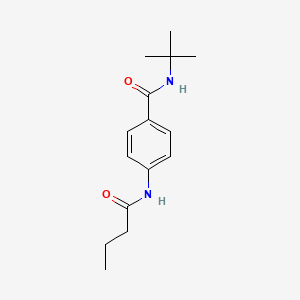![molecular formula C24H26N4O5S B4930435 2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4930435.png)
2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline, also known as N-(2-phenoxyethyl)-2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]aniline (Pep-1), is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of Pep-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Pep-1 has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. In addition, Pep-1 has been shown to inhibit the NF-κB pathway, which is involved in inflammation. Pep-1 has also been shown to increase the activity of the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and physiological effects:
Pep-1 has been shown to have various biochemical and physiological effects. Pep-1 has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which can protect cells from oxidative stress. Pep-1 has also been shown to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation. In addition, Pep-1 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
実験室実験の利点と制限
Pep-1 has several advantages for lab experiments. Pep-1 is readily available and can be synthesized in high yields and purity. Pep-1 has also been shown to have low toxicity in vitro and in vivo. However, Pep-1 has some limitations for lab experiments. Pep-1 is not water-soluble, which can limit its use in certain assays. In addition, Pep-1 has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
将来の方向性
There are several future directions for research on Pep-1. Pep-1 could be further studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. The mechanism of action of Pep-1 could be further elucidated to identify potential targets for drug development. Pep-1 could also be modified to improve its water solubility and half-life in vivo. Finally, Pep-1 could be studied in combination with other therapeutic agents to identify potential synergistic effects.
In conclusion, Pep-1 is a small molecule with potential as a therapeutic agent in various diseases. The synthesis method of Pep-1 has been optimized for high yields and purity, making it readily available for research purposes. Pep-1 has been shown to have various biochemical and physiological effects, and its mechanism of action is believed to involve the inhibition of various signaling pathways. Pep-1 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Pep-1, including further studies on its potential as a therapeutic agent and the elucidation of its mechanism of action.
合成法
The synthesis of Pep-1 involves the reaction of 2-nitroaniline with 4-(phenylsulfonyl)piperazine in the presence of a base. The resulting intermediate is then coupled with 2-phenoxyethanol to form Pep-1. The synthesis method has been optimized for high yields and purity, making Pep-1 readily available for research purposes.
科学的研究の応用
Pep-1 has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Pep-1 has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. In addition, Pep-1 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Pep-1 has also been studied for its potential as a neuroprotective agent in Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c29-28(30)24-12-11-20(19-23(24)25-13-18-33-21-7-3-1-4-8-21)26-14-16-27(17-15-26)34(31,32)22-9-5-2-6-10-22/h1-12,19,25H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFHLLWINPQIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)

![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)
![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930392.png)

![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)

![2-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4930425.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4930427.png)

![(5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4930433.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4930442.png)
![ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B4930450.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4930456.png)